molecular formula C20H19NO9 B11053789 ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Katalognummer B11053789
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: TWCCZOMLXZJDTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyranopyridine core

Vorbereitungsmethoden

The synthesis of ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of a suitable precursor with methoxy groups and a dioxole ring.

    Construction of the Pyranopyridine Core: This step involves the cyclization of intermediates to form the tetrahydropyranopyridine structure.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction conditions.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes or proteins that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate include:

The uniqueness of this compound lies in its combination of the benzodioxole and pyranopyridine structures, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H19NO9

Molekulargewicht

417.4 g/mol

IUPAC-Name

ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C20H19NO9/c1-4-27-20(24)11-7-21-19(23)14-9(6-13(22)30-15(11)14)10-5-12(25-2)17-18(16(10)26-3)29-8-28-17/h5,7,9H,4,6,8H2,1-3H3,(H,21,23)

InChI-Schlüssel

TWCCZOMLXZJDTH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC(=C4C(=C3OC)OCO4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.